

# G3-C12 Peptide: A Technical Guide to its Sequence, Structure, and Therapeutic Potential

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## Compound of Interest

Compound Name: G3-C12

Cat. No.: B12290637

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## An In-depth Analysis for Researchers and Drug Development Professionals

The **G3-C12** peptide has emerged as a promising ligand for targeting galectin-3, a protein overexpressed in a variety of cancers and implicated in tumor progression, metastasis, and apoptosis resistance. This technical guide provides a comprehensive overview of the **G3-C12** peptide, including its fundamental properties, mechanism of action, and the experimental methodologies used to characterize its function.

### G3-C12 Peptide: Core Properties

The **G3-C12** peptide is a 16-amino acid cyclic peptide with the sequence ANTPCGPYTHDCPVKR.<sup>[1][2]</sup> Its defining characteristic is its high affinity and specificity for the carbohydrate recognition domain (CRD) of galectin-3.<sup>[3][4]</sup>

Table 1: Physicochemical Properties of **G3-C12** Peptide

Property	Value	Reference
Amino Acid Sequence	ANTPCGPYTHDCPVKR	[1][2]
Molecular Formula	C74H115N23O23S2	[5]
Molecular Weight	1758.98 g/mol	[5]
Binding Affinity (Kd) for Galectin-3	70 - 88 nM	[3][5]

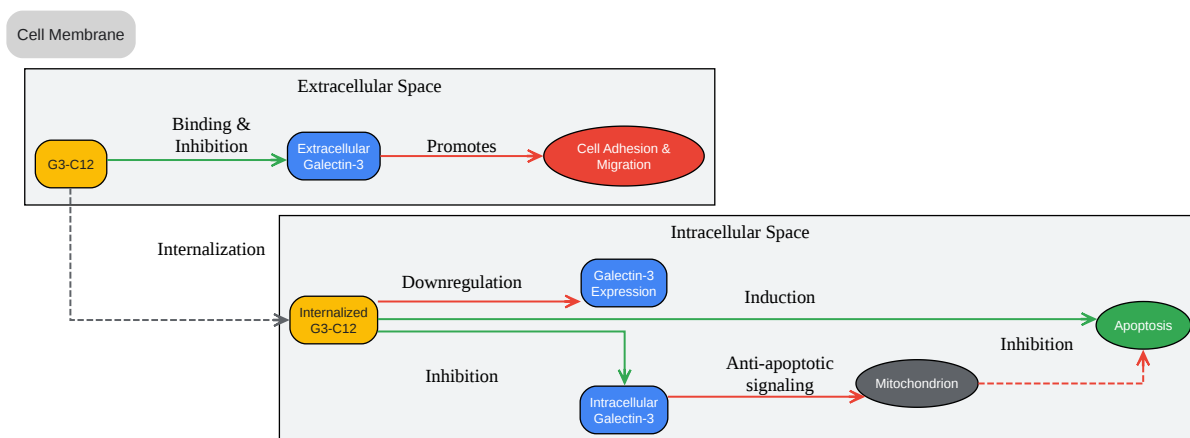
## Mechanism of Action: Targeting Galectin-3 Signaling

**G3-C12** exerts its anti-cancer effects by binding to galectin-3, thereby modulating its downstream signaling pathways. Galectin-3 is a multifaceted protein with both extracellular and intracellular functions that contribute to cancer progression.

Extracellularly, galectin-3 promotes cancer cell adhesion, migration, and angiogenesis by interacting with various cell surface glycoproteins and extracellular matrix components. By binding to the CRD of extracellular galectin-3, **G3-C12** competitively inhibits these interactions, leading to a reduction in cancer cell adhesion and migration.[6][7]

Intracellularly, galectin-3 can translocate to the mitochondria and inhibit apoptosis. **G3-C12**, particularly when conjugated to delivery systems like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, can be internalized by cancer cells.[8][9] Once inside, it can interfere with the anti-apoptotic function of intracellular galectin-3, leading to increased apoptosis.[8][9] Furthermore, **G3-C12** has been shown to downregulate the expression of galectin-3 itself.[8][9]

Below is a diagram illustrating the proposed signaling pathway of **G3-C12** in cancer cells.



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**Figure 1: G3-C12 Signaling Pathway.** This diagram illustrates the dual inhibitory action of **G3-C12** on both extracellular and intracellular galectin-3, leading to reduced cell adhesion and migration, and induction of apoptosis.

## Quantitative Data on G3-C12 Peptide's Efficacy

Several studies have quantified the biological effects of the **G3-C12** peptide, demonstrating its potential as an anti-cancer agent.

Table 2: Summary of Quantitative Effects of **G3-C12** Peptide

Effect	Cell Line	Treatment	Result	Reference
Cellular Internalization	PC-3 (Prostate Cancer)	G3-C12-HPMA-Dox	2.2-fold higher internalization compared to HPMA-Dox	<a href="#">[8]</a> <a href="#">[9]</a>
Galectin-3 Expression	PC-3 (Prostate Cancer)	G3-C12-HPMA-Dox	Downregulated to 0.43 times that of control cells	<a href="#">[8]</a> <a href="#">[9]</a>
Inhibition of Cell Adhesion	MDA-MB-231 (Breast Cancer)	G3-C12	Average reduction of 50% to purified galectin-3 and 59% to a TF-mimic	<a href="#">[6]</a>
Reduction of Lung Colonization	MDA-MB-231-luciferase (Breast Cancer)	Intravenous G3-C12	72% reduction in lung colonization compared to saline	<a href="#">[6]</a>
Tumor Burden Reduction	MDA-MB-231-luciferase (Breast Cancer)	G3-C12	4.63 ± 3.07 tumors compared to 14.13 ± 3.56 in saline-treated mice	<a href="#">[6]</a>

## Detailed Experimental Protocols

The following sections provide an overview of the key experimental protocols used to characterize the **G3-C12** peptide.

This assay measures the ability of **G3-C12** to block the adhesion of cancer cells to a substrate coated with galectin-3 or a galectin-3 ligand mimetic.

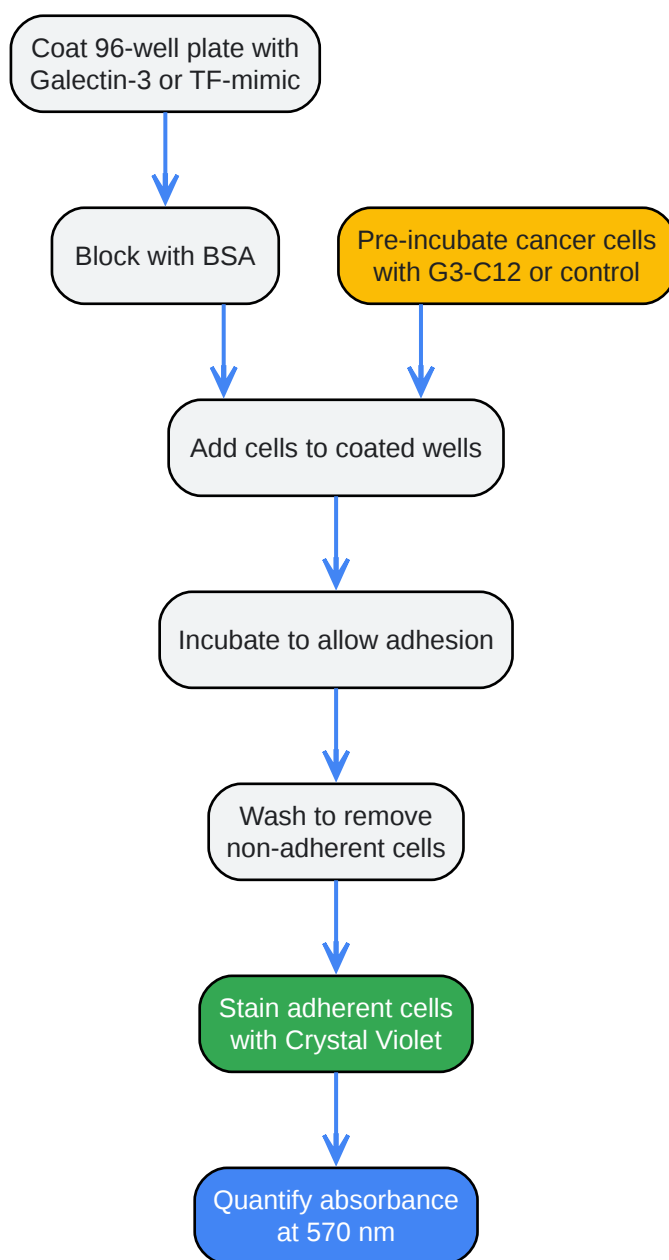
Materials:

- 96-well plates
- Purified galectin-3 or Thomsen-Friedenreich (TF)-mimic antigen
- Cancer cell line (e.g., MDA-MB-231)
- **G3-C12** peptide and control peptide
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Cell stain (e.g., crystal violet)
- Plate reader

Procedure:

- Coat the wells of a 96-well plate with purified galectin-3 or TF-mimic overnight at 4°C.
- Wash the wells with PBS to remove unbound protein.
- Block the wells with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.
- Wash the wells with PBS.
- Pre-incubate cancer cells with varying concentrations of **G3-C12** peptide or a control peptide for 30 minutes at 37°C.
- Add the pre-incubated cells to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
- Gently wash the wells with PBS to remove non-adherent cells.
- Stain the adherent cells with a 0.5% crystal violet solution for 10 minutes.
- Wash the wells with water to remove excess stain and allow to air dry.

- Solubilize the stain with a 10% acetic acid solution.
- Measure the absorbance at 570 nm using a plate reader to quantify the number of adherent cells.



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**Figure 2:** Cell Adhesion Assay Workflow. This diagram outlines the key steps involved in assessing the inhibitory effect of **G3-C12** on cancer cell adhesion.

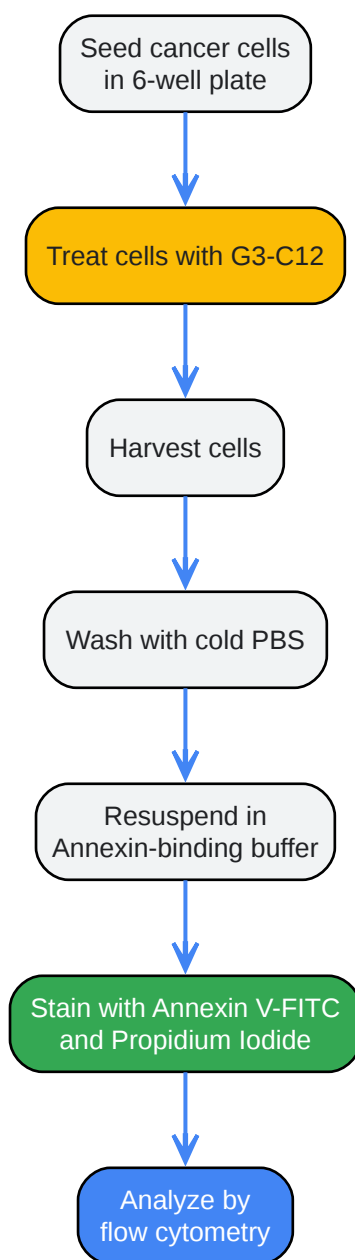
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with **G3-C12**.

Materials:

- Cancer cell line
- **G3-C12** peptide
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed cancer cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **G3-C12** peptide for a specified time (e.g., 24, 48 hours).
- Harvest the cells, including both adherent and floating cells.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin-binding buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.



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- To cite this document: BenchChem. [G3-C12 Peptide: A Technical Guide to its Sequence, Structure, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12290637#g3-c12-peptide-sequence-and-structure]

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